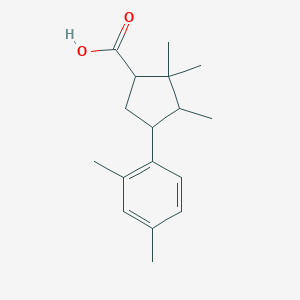![molecular formula C13H9Cl5N2OS B11984580 N-{2,2,2-trichloro-1-[(2,5-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11984580.png)
N-{2,2,2-trichloro-1-[(2,5-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE is a complex organic compound with the molecular formula C13H9Cl5N2OS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of multiple chlorine atoms and an amide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
The synthesis of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 2,5-dichloroaniline as the primary starting materials.
Chlorination: The thiophene-2-carboxylic acid undergoes chlorination to introduce the trichloroethyl group.
Amidation: The chlorinated thiophene-2-carboxylic acid is then reacted with 2,5-dichloroaniline to form the amide bond, resulting in the final compound
Analyse Des Réactions Chimiques
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and amide group allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE can be compared with other similar compounds, such as:
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(4-MEO-PHENYLAMINO)-ETHYL)-AMIDE: This compound has a methoxy group instead of the dichloro group, which can lead to different chemical and biological properties.
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(3-CL-PHENYLAMINO)-ETHYL)-AMIDE: This compound has a single chlorine atom on the phenyl ring, which may affect its reactivity and interactions.
The uniqueness of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE lies in its specific arrangement of chlorine atoms and the presence of the amide group, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H9Cl5N2OS |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(2,5-dichloroanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H9Cl5N2OS/c14-7-3-4-8(15)9(6-7)19-12(13(16,17)18)20-11(21)10-2-1-5-22-10/h1-6,12,19H,(H,20,21) |
Clé InChI |
AXIHCNDNFYHPRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B11984497.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11984500.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11984506.png)
![6-Tert-butyl-2-[(4-tert-butylbenzyl)sulfanyl]-4-phenylnicotinonitrile](/img/structure/B11984518.png)

![2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11984532.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11984543.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11984546.png)
![(4-Fluorophenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11984571.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B11984574.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984576.png)
![(2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11984578.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984585.png)
